molecular formula C10H8O B2990618 7-Ethynyl-2,3-dihydro-1-benzofuran CAS No. 1594068-22-0

7-Ethynyl-2,3-dihydro-1-benzofuran

Cat. No. B2990618
CAS RN: 1594068-22-0
M. Wt: 144.173
InChI Key: CQVQJEYDMZWKRL-UHFFFAOYSA-N
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Description

7-Ethynyl-2,3-dihydro-1-benzofuran is a chemical compound with the molecular formula C10H8O . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Scientific Research Applications

Palladium-Catalyzed Synthesis

A novel palladium-catalyzed tandem cyclization of 1-(allyloxy)-2-ethynylbenzene derivatives with isocyanides has been developed, yielding benzofuran-3-α-carbonyl aldehydes as key intermediates. These intermediates can serve as precursors for structurally diverse 2,3-difunctionalized benzofuran derivatives, highlighting the convenience, broad functional-group compatibility, and moderate to good reaction yields of this transformation (Hu et al., 2018).

Fluorescent Organic Nanoparticles

Ethynyl-linked benzofuran-naphthyridine compounds exhibit high-yield fluorescence with solvatochromic properties. One compound, ABAN, has successfully formed fluorescent organic nanoparticles (FONs), with photophysical properties that are remarkably different from those at the molecular level and in bulk material, demonstrating the potential for material science applications (Sun et al., 2006).

Zinc–Gold Cooperative Catalysis

The direct alkynylation of benzofurans using the hypervalent iodine reagent TIPS-EBX based on the cooperative effect between a gold catalyst and a zinc Lewis acid has been achieved. This methodology allows for high selectivity in C2-alkynylation of benzofurans substituted with various groups, showcasing its utility in organic synthesis (Li & Waser, 2013).

Domino Strategy for Synthesis

An efficient, three-component strategy for the synthesis of multifunctionalized 6,7-dihydrobenzofuran-4(5H)-ones under microwave irradiation has been established, highlighting a regioselective ring-opening of the furan to produce polyfunctionalized cinnoline-4-carboxamides. This process emphasizes eco-friendliness due to the direct precipitation of products from the reaction solution (Ma et al., 2014).

Diversity-Oriented Synthesis

Efficient synthetic protocols for preparation of libraries based on benzofuran and 2,3-dihydrobenzofuran scaffolds have been reported. These protocols involve commercially available salicylaldehydes, aryl boronic acids or halides, and primary or secondary amines, producing lead-like compounds with varied physicochemical properties for potential pharmaceutical applications (Qin et al., 2017).

Future Directions

Benzofuran derivatives, including 7-Ethynyl-2,3-dihydro-1-benzofuran, have attracted attention due to their biological activities and potential applications in drug discovery . Future research may focus on further exploring the biological activities of these compounds, developing efficient synthesis methods, and designing new benzofuran-based drugs .

properties

IUPAC Name

7-ethynyl-2,3-dihydro-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O/c1-2-8-4-3-5-9-6-7-11-10(8)9/h1,3-5H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVQJEYDMZWKRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC2=C1OCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Ethynyl-2,3-dihydro-1-benzofuran

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